molecular formula C12H10N2S2Zn-4 B082519 zinc 2-aminobenzenethiolate CAS No. 14650-81-8

zinc 2-aminobenzenethiolate

Cat. No.: B082519
CAS No.: 14650-81-8
M. Wt: 313.8 g/mol
InChI Key: RPUGZLGVGYYLDA-UHFFFAOYSA-L
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Description

zinc 2-aminobenzenethiolate is a chemical compound that features zinc coordinated with two 2-aminophenylthio ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc 2-aminobenzenethiolate typically involves the reaction of zinc salts with 2-aminophenylthiol. One common method involves dissolving zinc chloride in a suitable solvent, such as ethanol, and then adding 2-aminophenylthiol under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

zinc 2-aminobenzenethiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction yields thiols .

Scientific Research Applications

zinc 2-aminobenzenethiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc 2-aminobenzenethiolate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can affect enzymatic activities, protein folding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Zinc, bis(2-aminophenylthio)ethane: Similar in structure but with an ethane linker.

    Zinc, bis(2-aminophenylthio)benzene: Similar but with a benzene linker.

Uniqueness

zinc 2-aminobenzenethiolate is unique due to its specific coordination environment and the presence of 2-aminophenylthio ligands.

Properties

CAS No.

14650-81-8

Molecular Formula

C12H10N2S2Zn-4

Molecular Weight

313.8 g/mol

IUPAC Name

zinc;2-aminobenzenethiolate

InChI

InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2

InChI Key

RPUGZLGVGYYLDA-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2]

Canonical SMILES

C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn]

Synonyms

Zinc bis(2-aminobenzenethiolate)

Origin of Product

United States

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